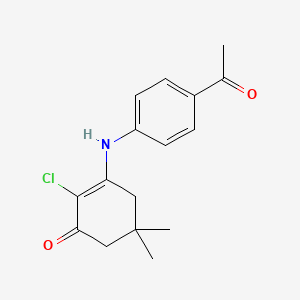

![molecular formula C18H17F3N6O B2544689 (2-Methylimidazo[1,2-a]pyridin-3-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanon CAS No. 2034342-53-3](/img/structure/B2544689.png)

(2-Methylimidazo[1,2-a]pyridin-3-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanon

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2-Methylimidazo[1,2-a]pyridin-3-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C18H17F3N6O and its molecular weight is 390.37. The purity is usually 95%.

BenchChem offers high-quality (2-Methylimidazo[1,2-a]pyridin-3-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Methylimidazo[1,2-a]pyridin-3-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antibakterielle Aktivität

Derivate von 2-Methylimidazo[1,2-a]pyridin haben nachweislich antimikrobielle Eigenschaften. So hat beispielsweise 3-Brom-2-methyl-1H-imidazo[1,2-a]pyridiniumbromid antimikrobielle Eigenschaften gegenüber Staphylococcus aureus gezeigt .

Antitumoraktivität

Derivate von 2-Aminopyridin und Imidazo[1,2-a]pyridin wurden in Bezug auf ein breites Spektrum biologischer Wirkungen, einschließlich Antitumoraktivität, charakterisiert .

Hypoglykämische Aktivität

Es wurde festgestellt, dass diese Verbindungen auch hypoglykämische Wirkungen haben, die bei der Behandlung von Diabetes nützlich sein könnten .

Antivirale Aktivität

Imidazo[1,2-a]pyridinderivate wurden bei der Entwicklung von antiviralen Medikamenten eingesetzt .

Entzündungshemmende und Antipyretische Aktivitäten

Diese Verbindungen haben entzündungshemmende und antipyretische Wirkungen gezeigt, was sie zu potenziellen Kandidaten für die Entwicklung neuer entzündungshemmender und fiebersenkender Medikamente macht .

Analgetische Aktivität

Imidazo[1,2-a]pyridinderivate haben analgetische Wirkungen gezeigt, die für die Schmerztherapie genutzt werden könnten .

Einsatz in der Datenspeicherung

Solche Verbindungen werden auch als lichtempfindliche Farbstoffe in optischen Medien zur Datenspeicherung eingesetzt .

Verwendung als fluoreszierende Sonden

Imidazo[1,2-a]pyridinderivate wurden als fluoreszierende Sonden für die in-vitro- und in-vivo-Bestimmung von Quecksilber- und Eisenionen eingesetzt .

Wirkmechanismus

Target of Action

The compound “(2-Methylimidazo[1,2-a]pyridin-3-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone” is a derivative of imidazo[1,2-a]pyridine . Imidazo[1,2-a]pyridine derivatives have been shown to possess a broad range of biological activity . .

Mode of Action

Imidazo[1,2-a]pyridine derivatives are known to interact with various biological targets, leading to a range of effects .

Biochemische Analyse

Biochemical Properties

(2-Methylimidazo[1,2-a]pyridin-3-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . This interaction is primarily through hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-inhibitor complex. Additionally, the compound’s imidazopyridine moiety is known to interact with GABA A receptors, modulating their activity .

Cellular Effects

The effects of (2-Methylimidazo[1,2-a]pyridin-3-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to inhibit the PI3K/Akt signaling pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells . Furthermore, it affects gene expression by modulating transcription factors and epigenetic markers, thereby altering the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, (2-Methylimidazo[1,2-a]pyridin-3-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting or activating their functions. For instance, its interaction with CDK2 involves hydrogen bonds and hydrophobic interactions, leading to enzyme inhibition . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and epigenetic markers . These interactions result in altered cellular functions, such as reduced cell proliferation and increased apoptosis.

Temporal Effects in Laboratory Settings

The temporal effects of (2-Methylimidazo[1,2-a]pyridin-3-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone in laboratory settings have been studied extensively. The compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Its long-term effects on cellular function have shown that prolonged exposure can lead to significant changes in cell behavior, including altered cell cycle progression and increased apoptosis . These effects are consistent in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of (2-Methylimidazo[1,2-a]pyridin-3-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are dose-dependent and highlight the importance of determining the optimal therapeutic dose for clinical applications.

Metabolic Pathways

(2-Methylimidazo[1,2-a]pyridin-3-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism also influences its pharmacokinetics and pharmacodynamics, impacting its overall efficacy and safety .

Transport and Distribution

The transport and distribution of (2-Methylimidazo[1,2-a]pyridin-3-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone within cells and tissues are mediated by specific transporters and binding proteins. For instance, it is known to interact with ATP-binding cassette (ABC) transporters, which facilitate its efflux from cells . Additionally, the compound can bind to plasma proteins, affecting its distribution and bioavailability . These interactions play a crucial role in determining the compound’s therapeutic efficacy and toxicity.

Subcellular Localization

The subcellular localization of (2-Methylimidazo[1,2-a]pyridin-3-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . It can also translocate to the nucleus, where it modulates gene expression by interacting with transcription factors and epigenetic markers . This dual localization is essential for its multifaceted biological activities.

Eigenschaften

IUPAC Name |

(2-methylimidazo[1,2-a]pyridin-3-yl)-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F3N6O/c1-12-16(27-5-3-2-4-14(27)24-12)17(28)26-8-6-25(7-9-26)15-10-13(18(19,20)21)22-11-23-15/h2-5,10-11H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXELEEYKMHHBBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=CC=CC2=N1)C(=O)N3CCN(CC3)C4=NC=NC(=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F3N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-PHENYL-1,2,4-THIADIAZOL-5-YL)-2-[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)SULFANYL]ACETAMIDE](/img/structure/B2544607.png)

![6-(4-methoxybenzyl)-2-((4-vinylbenzyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2544611.png)

![3-{Thieno[2,3-d]pyrimidin-4-yloxy}-1-azabicyclo[2.2.2]octane](/img/structure/B2544614.png)

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(1-{imidazo[1,2-b]pyridazin-6-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2544615.png)

![Methyl 1-[3-(4-{[4-(4-nitrophenyl)piperazino]methyl}phenoxy)propyl]-4-piperidinecarboxylate](/img/structure/B2544620.png)

![N-[(4-chlorophenyl)methyl]-2-{[(3-chlorophenyl)methyl]sulfanyl}quinazolin-4-amine](/img/structure/B2544625.png)

![2-({2-ethyl-6-[(4-methoxyphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B2544627.png)

![3-(4-ethylphenyl)-5-(4-methoxybenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2544628.png)

![N-[1-(4-methoxybenzoyl)piperidin-4-yl]pyrimidin-4-amine](/img/structure/B2544629.png)